molecular formula C8H10N4O2S B1352678 1,1'-Sulfonylbis(2-methyl-1H-imidazole) CAS No. 489471-87-6

1,1'-Sulfonylbis(2-methyl-1H-imidazole)

Cat. No. B1352678
M. Wt: 226.26 g/mol
InChI Key: UFFDBNIIOIXGQD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1,1’-Sulfonylbis(2-methyl-1H-imidazole)” is C8H10N4O2S . The InChI code is 1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3 . The molecular weight is 226.26 g/mol .


Physical And Chemical Properties Analysis

The physical form of “1,1’-Sulfonylbis(2-methyl-1H-imidazole)” is a white to off-white powder or crystals . The storage temperature is normal . The flash point is 244.9 .

Scientific Research Applications

Protection and Stability in Sulfamate Synthesis

1,1'-Sulfonylbis(2-methyl-1H-imidazole) plays a crucial role in the synthesis of sulfamates, which are significant in medicinal chemistry. A study by Reuillon et al. (2012) demonstrates its use in synthesizing protected sulfamates, which are stable against various agents, including oxidizing and reducing agents, bases, and nucleophiles. This stability is pivotal for multi-step synthesis processes in medicinal chemistry (Reuillon et al., 2012).

Synthesis of o-Sulfamidotriazobenzenes

In the work of Katritzky et al. (2007), 1,1'-Sulfonylbis(benzotriazole) reacts with secondary amines to produce o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles, highlighting its role in the formation of these compounds (Katritzky et al., 2007).

Coordination Chemistry

1,1'-Sulfonylbis(2-methyl-1H-imidazole) is involved in the synthesis and characterization of nickel complexes, as shown in a study by Bermejo et al. (2000). These complexes have potential applications in materials science and catalysis (Bermejo et al., 2000).

Ionic Liquid Synthesis

Zhang et al. (2003) describe the use of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in the synthesis of room temperature ionic liquids (RTILs). These RTILs have various applications due to their unique properties like low volatility and high thermal stability (Zhang et al., 2003).

Diazotransfer Reagent

Goddard-Borger and Stick (2007) developed a diazotransfer reagent, imidazole-1-sulfonyl azide, using 1,1'-Sulfonylbis(2-methyl-1H-imidazole). This reagent is crucial in converting primary amines into azides and activated methylene substrates into diazo compounds, which are important in various chemical syntheses (Goddard-Borger & Stick, 2007).

Safety And Hazards

The safety information for “1,1’-Sulfonylbis(2-methyl-1H-imidazole)” includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-methyl-1-(2-methylimidazol-1-yl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFDBNIIOIXGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)N2C=CN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456650
Record name 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Sulfonylbis(2-methyl-1H-imidazole)

CAS RN

489471-87-6
Record name 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Reuillon, A Bertoli, RJ Griffin, DC Miller… - Organic & biomolecular …, 2012 - pubs.rsc.org
Sulfamates are important functional groups in certain areas of current medicinal chemistry and drug development. Alcohols and phenols are generally converted into the corresponding …
Number of citations: 18 pubs.rsc.org
AA Bukhari - 2017 - search.proquest.com
Iron plays a fundamental role in the regulation of chemical processes within biological systems and the control of intracellular iron concentration has important consequences in the …
Number of citations: 5 search.proquest.com
TDCR Reuillon - 2015 - theses.ncl.ac.uk
Modern targeted cancer therapeutics are directed against components of cell signalling pathways, responsible for driving tumour progression. In this thesis, chemical tools and inhibitors …
Number of citations: 1 theses.ncl.ac.uk
T Reuillon, SF Alhasan, GS Beale, A Bertoli, A Brennan… - researchgate.net
Inhibitors of sulfatase-2 are putative anticancer agents, but the discovery of potent small molecules targeting this enzyme has proved challenging. Based on molecular modelling, two …
Number of citations: 0 www.researchgate.net
MA Short - 2019 - dukespace.lib.duke.edu
Synthetic technologies that enable transformation of typically inert carbon–hydrogen (C–H) bonds into diverse functional groups have streamlined access to complex molecules. These …
Number of citations: 2 dukespace.lib.duke.edu

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